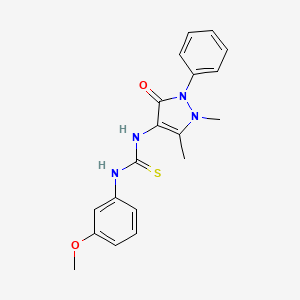
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, P1075, and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
P1075 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, P1075 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, P1075 has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis. In cancer research, P1075 has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Mechanism of Action
The exact mechanism of action of P1075 is not fully understood, but it is thought to act on several different pathways in the body. P1075 has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and cellular metabolism. P1075 has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
P1075 has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. P1075 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, which may contribute to its anti-inflammatory effects. P1075 has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, P1075 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using P1075 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. P1075 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using P1075 in lab experiments is that it may have off-target effects on other pathways in the body, which could complicate data interpretation.
Future Directions
There are several future directions for research on P1075. One area of interest is the potential use of P1075 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for P1075 in these conditions. Another area of interest is the potential use of P1075 in the treatment of cancer. Future studies should focus on identifying the specific types of cancer that are most responsive to P1075 and on developing combination therapies that enhance its anti-tumor effects. Finally, further studies are needed to determine the long-term safety and efficacy of P1075 in humans.
Synthesis Methods
The synthesis of P1075 involves several steps, including the reaction of 4-methoxyphenol with propylamine to form 4-methoxyphenylpropylamine. This compound is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the intermediate product, which is then reacted with 2-propylbenzimidazole to form the final product, P1075.
properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-20-21-18-7-4-5-8-19(18)22(20)13-15(23)14-25-17-11-9-16(24-2)10-12-17/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDISFYGKHZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
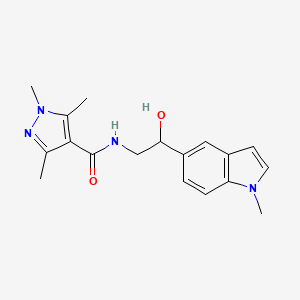
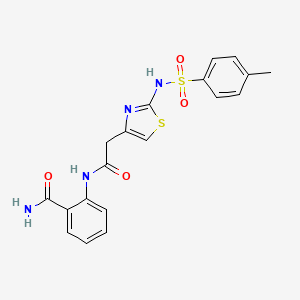

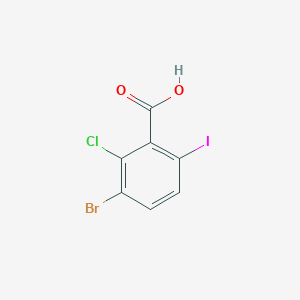

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

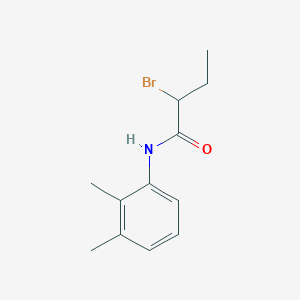
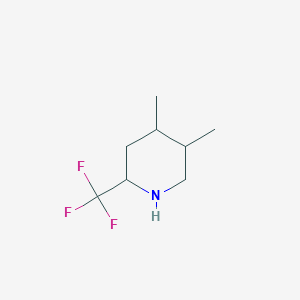
![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)
